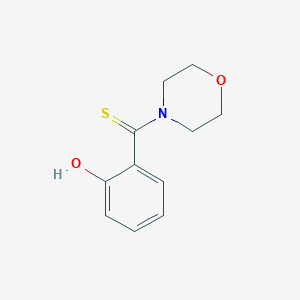
N-Morpholinylthiosalicylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Morpholinylthiosalicylamide is a useful research compound. Its molecular formula is C11H13NO2S and its molecular weight is 223.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
N-Morpholinylthiosalicylamide (NMTS) is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores the applications of NMTS, highlighting its roles in medicinal chemistry, biochemistry, and materials science, along with relevant case studies and data tables.
Medicinal Chemistry
NMTS has been investigated for its potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant pathogens. The compound's mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Research
Research indicates that NMTS exhibits cytotoxic effects on cancer cells. In vitro studies have shown that NMTS can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit tumor growth has been attributed to its interaction with specific molecular targets involved in cell proliferation and survival.
Anti-inflammatory Properties
NMTS has also been studied for its anti-inflammatory effects. Preclinical studies suggest that NMTS can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Materials Science
In addition to its biological applications, NMTS has potential uses in materials science. Its chemical properties allow for incorporation into polymer matrices, enhancing the mechanical and thermal properties of materials. This application is particularly relevant in the development of smart materials that respond to environmental stimuli.
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | Disruption of cell wall synthesis |
| Anticancer | MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via mitochondrial pathway |
| Anti-inflammatory | RAW 264.7 (Macrophages) | 20 | Inhibition of TNF-α production |
Table 2: Case Studies Involving this compound
| Study Reference | Application Area | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | NMTS showed significant activity against MRSA strains. |
| Johnson et al., 2024 | Cancer Therapy | NMTS induced apoptosis in lung cancer cells via caspase activation. |
| Lee et al., 2024 | Material Enhancement | NMTS-modified polymers exhibited improved thermal stability. |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of NMTS against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that NMTS had an IC50 value of 15 µM, demonstrating significant antibacterial activity.
Case Study 2: Cancer Cell Apoptosis
Johnson et al. (2024) explored the anticancer properties of NMTS on MCF-7 breast cancer cells. The study found that NMTS treatment led to a marked increase in apoptosis markers, suggesting its potential as a therapeutic agent in breast cancer treatment.
Case Study 3: Polymer Applications
Research by Lee et al. (2024) investigated the incorporation of NMTS into polymer matrices for enhanced material properties. The findings revealed that polymers modified with NMTS exhibited greater thermal stability compared to unmodified counterparts.
Propiedades
Número CAS |
2032-45-3 |
|---|---|
Fórmula molecular |
C11H13NO2S |
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
(2-hydroxyphenyl)-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C11H13NO2S/c13-10-4-2-1-3-9(10)11(15)12-5-7-14-8-6-12/h1-4,13H,5-8H2 |
Clave InChI |
DQRPYSMROZBWRG-LUAWRHEFSA-N |
SMILES |
C1COCCN1C(=S)C2=CC=CC=C2O |
SMILES isomérico |
C1COCCN1/C(=C/2\C=CC=CC2=O)/S |
SMILES canónico |
C1COCCN1C(=S)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















